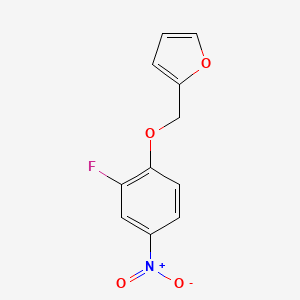

![molecular formula C24H23N3O B2484510 3-(9H-carbazol-9-yl)-N'-[(E)-(4-éthylphényl)méthylidène]propanehydrazide CAS No. 314076-14-7](/img/structure/B2484510.png)

3-(9H-carbazol-9-yl)-N'-[(E)-(4-éthylphényl)méthylidène]propanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide is a useful research compound. Its molecular formula is C24H23N3O and its molecular weight is 369.468. The purity is usually 95%.

BenchChem offers high-quality 3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les OLED sont largement utilisés dans les écrans, l'éclairage et les dispositifs optoélectroniques. Les chercheurs ont étudié l'utilisation du 3,5-di(9H-carbazol-9-yl)tétraphénylsilane (un hôte moléculaire contenant la partie carbazole) dans les OLED bleus. Ce matériau hôte possède une large bande interdite triplet, une mobilité de porteur élevée, des propriétés de transport ambipolar et une température de transition vitreuse élevée. Les OLED bleus traités en solution intégrant cet hôte ont obtenu des rendements de courant remarquables, en particulier lorsqu'ils sont combinés avec une couche de blocage d'électrons et une extraction de lumière améliorée par microlentille .

- Les matériaux AIE présentent une fluorescence accrue à l'état agrégé. Les chercheurs ont conçu un nouvel AIEgen appelé TPP-mCP, qui intègre la tétraphénylpyrazine (TPP) avec l'hôte conventionnel 1,3-di(9H-carbazol-9-yl)benzène (mCP). TPP-mCP présente une meilleure stabilité thermique, un rendement d'émission plus élevé et une capacité de transport améliorée par rapport à mCP. De tels matériaux AIE trouvent des applications dans les capteurs, l'imagerie et l'optoélectronique .

Diodes organiques électroluminescentes (OLED)

Matériaux d'émission induite par l'agrégation (AIE)

En résumé, 3-(9H-carbazol-9-yl)-N’-[(E)-(4-éthylphényl)méthylidène]propanehydrazide présente un potentiel significatif dans divers domaines, des OLED aux applications biomédicales. Des recherches et des explorations supplémentaires permettront de découvrir des utilisations uniques supplémentaires pour ce composé intrigant . Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à me le demander !

Mécanisme D'action

Target of Action

Similar compounds, such as 1,3-di(9h-carbazol-9-yl)benzene , have been used in organic light-emitting diodes (OLEDs) . These compounds are known as aggregation-induced emission luminogens (AIEgens) .

Mode of Action

The compound interacts with its targets by integrating a typical AIE moiety of tetraphenylpyrazine (TPP) with a conventional host of 1,3-di(9H-carbazol-9-yl)benzene . This results in better thermal and conformational stability, higher carrier capacity, and higher emission efficiency in the film state than those of the conventional host .

Biochemical Pathways

It is known that the compound plays a role in the electroluminescent performance of oleds .

Pharmacokinetics

The compound exhibits better thermal and conformational stability , which may influence its bioavailability.

Result of Action

The compound’s action results in enhanced performance in OLEDs . Specifically, OLEDs fabricated with this compound as the host show much higher electroluminescent performance than those with the conventional host .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the solution-process plays an important role in fabricating high-efficiency devices, as it can make the molecular distribution of host and guest homogeneous in the emissive layer .

Analyse Biochimique

Biochemical Properties

Related compounds such as 9H-carbazole have been shown to interact with various enzymes and proteins

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Related compounds such as 9H-carbazole have been shown to undergo oxidation by biphenyl-utilizing bacteria .

Propriétés

IUPAC Name |

3-carbazol-9-yl-N-[(E)-(4-ethylphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O/c1-2-18-11-13-19(14-12-18)17-25-26-24(28)15-16-27-22-9-5-3-7-20(22)21-8-4-6-10-23(21)27/h3-14,17H,2,15-16H2,1H3,(H,26,28)/b25-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAZIGDONIILJF-KOEQRZSOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2484427.png)

![methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2484428.png)

![2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2484431.png)

![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)

![N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2484439.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2484441.png)

![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2484442.png)

![4-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2484443.png)

![(2E)-4-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2484445.png)

![1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484446.png)